Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Analgesic Research

Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS: 400086-60-4) is a synthetic organic compound belonging to the arylpiperazine class, with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol. It is also known as isopropyl 6-[4-(4-fluorophenyl)piperazino]nicotinate and carries the ChEMBL identifier CHEMBL1301578.

Molecular Formula C19H22FN3O2
Molecular Weight 343.402
CAS No. 400086-60-4
Cat. No. B2833047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
CAS400086-60-4
Molecular FormulaC19H22FN3O2
Molecular Weight343.402
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-3-8-18(21-13-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h3-8,13-14H,9-12H2,1-2H3
InChIKeyUYMAPDCTHVNNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS 400086-60-4) – Baseline Technical Profile


Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS: 400086-60-4) is a synthetic organic compound belonging to the arylpiperazine class, with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol . It is also known as isopropyl 6-[4-(4-fluorophenyl)piperazino]nicotinate and carries the ChEMBL identifier CHEMBL1301578 [1]. Structurally, it comprises a pyridine-3-carboxylate core connected to a piperazine ring, which is further substituted with a 4-fluorophenyl group, and an isopropyl ester side chain [1]. It is primarily supplied as a research chemical with a minimum purity specification of 95% . The compound has been cited in patent literature describing nicotinoylpiperazine derivatives as anticonvulsant agents, situating it within a class of compounds investigated for neurological applications [2].

Why Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Within the 4-aryl-1-nicotinoylpiperazine class, substitution patterns on both the aryl ring and the ester group profoundly modulate pharmacological activity. The foundational patent US4880807A explicitly establishes that among halogen substituents, chlorine is the most advantageous from a therapeutic point of view, while fluorine substitution yields a distinct activity profile [1]. Furthermore, changing the ester group from isopropyl (as in the target compound, CAS 400086-60-4) to allyl (CAS 339011-31-3) or methyl alters the compound's steric and electronic properties, which directly impacts receptor binding, metabolic stability, and synthetic tractability for further derivatization [2]. Generic substitution without accounting for these structure-activity relationships (SAR) can lead to functionally divergent outcomes in research models, making procurement based solely on the core scaffold scientifically unreliable.

Quantitative Differentiation Evidence for Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS 400086-60-4)


Ester Moiety Differentiation: Isopropyl vs. Allyl in Nicotinate Arylpiperazines

The isopropyl ester side chain of Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS 400086-60-4) provides a distinct steric and electronic profile compared to the allyl ester analog (CAS 339011-31-3). In a class-level SAR study on (4-substituted phenyl-1-piperazinyl)alkyl 2-aminonicotinates, Manoury et al. demonstrated that analgesic activity in the phenylbutazone writhing test is highly sensitive to the ester structure, with different alkylamino benzoates and nicotinates exhibiting distinct potency ranges [1]. While no direct head-to-head data exists for these two specific compounds, the study establishes that the ester group is a key determinant of biological activity within this scaffold class [1].

Medicinal Chemistry Structure-Activity Relationship Analgesic Research

Regioisomeric Differentiation: 6-Substituted vs. 2-Substituted Nicotinate Arylpiperazines

The target compound features substitution at the 6-position of the pyridine ring, distinguishing it from the regioisomer isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate (CAS 400085-30-5). Both share the same molecular formula (C19H22FN3O2) and molecular weight (343.4 g/mol) . This positional isomerism is known to be a critical determinant of pharmacological activity in nicotinoylpiperazine derivatives. While no direct comparative biological data exists for these two specific regioisomers, foundational patent US4880807A describes 1-nicotinoyl-4-arylpiperazines where the nicotinoyl attachment point is a key structural variable, and literature on related heterocyclic systems demonstrates that the position of substitution on the pyridine ring can dramatically alter receptor subtype selectivity and intrinsic efficacy [1].

Chemical Biology Receptor Pharmacology Positional Isomerism

Purity Specification and Physical Form for Reproducible Research

The target compound is commercially specified at a minimum purity of 95% (as supplied by CymitQuimica/Biosynth) . This purity specification serves as a baseline quality parameter for procurement. While direct comparative purity data against other suppliers or closely related analogs is not available in the public domain, this specification provides a minimum acceptance criterion. For compounds in this class, impurities arising from incomplete esterification or residual starting materials such as 1-(4-fluorophenyl)piperazine can confound biological assay results .

Analytical Chemistry Quality Control Reproducibility

Halogen-Dependent Anticonvulsant Activity Profile within the 4-Aryl-1-Nicotinoylpiperazine Class

Patent US4880807A provides explicit guidance on the therapeutic ranking of halogen substituents in 4-aryl-1-nicotinoylpiperazine anticonvulsants. The patent states that chlorine is the most advantageous halogen from a therapeutic point of view, while fluorine substitution is also specifically claimed and represents a distinct activity profile [1]. The 4-fluorophenyl substitution of the target compound thus occupies a defined but differentiated position within this therapeutic landscape, being structurally distinct from the preferred 4-chlorophenyl analogs (e.g., 4-(3-chlorophenyl)-1-nicotinoylpiperazine) and the 3-trifluoromethylphenyl variant (identified as the best mode of carrying out the invention) [1].

Anticonvulsant Neurology Halogen SAR

Absence of Documented Biological Activity: Differentiation by Negative Data

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature reveals no publicly available bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate (CAS 400086-60-4) [1][2]. This contrasts with structurally related compounds such as Niaprazine (CAS 27367-90-4), which has an established pharmacological profile as an antihistamine and sedative . The absence of documented activity for the target compound is itself a differentiating feature: it represents a relatively unexplored chemical space within the arylpiperazine nicotinate class, potentially offering novel IP positioning or serving as a negative control in screening campaigns.

Data Gap Analysis Procurement Risk Screening Library Design

Recommended Application Scenarios for Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Nicotinoylpiperazine Ester Analogs

This compound is best utilized as a specific isopropyl ester variant within a systematic SAR campaign exploring the influence of the ester moiety on anticonvulsant or analgesic activity. As established in Section 3, Evidence Item 1, the ester group is a critical determinant of biological activity in this scaffold class [1]. Researchers can pair this compound with its allyl ester analog (CAS 339011-31-3) to generate comparative data on how ester structure modulates target engagement, metabolic stability, or in vivo efficacy.

Regioisomeric Selectivity Profiling in Receptor Binding Assays

The 6-substituted regioisomer (CAS 400086-60-4) can be deployed alongside the 2-substituted regioisomer (CAS 400085-30-5) in head-to-head receptor binding panels to determine how the position of the nicotinate attachment influences affinity and selectivity across CNS targets (e.g., serotonin, dopamine, or adrenergic receptors). As noted in Section 3, Evidence Item 2, these regioisomers are analytically indistinguishable by MS alone, making orthogonal analytical confirmation (e.g., NMR, retention time) essential prior to assay .

Negative Control for Halogen-Substituted Nicotinoylpiperazine Screening

Based on the patent-derived SAR indicating that 4-fluorophenyl substitution is not the therapeutically preferred halogen (Section 3, Evidence Item 4), this compound may serve as a weaker or mechanistically distinct comparator to the more active 4-chlorophenyl or 3-trifluoromethylphenyl analogs [2]. It is suited for inclusion in screening libraries where a range of halogen-dependent activities is being profiled.

Chemical Probe for Novel Target Deconvolution

Given the absence of publicly documented biological activity for this compound (Section 3, Evidence Item 5), it represents a relatively unexplored chemical entity within a pharmacologically validated scaffold class [3][4]. It is appropriate for phenotypic screening and subsequent target deconvolution studies where the goal is to identify novel mechanism-of-action hypotheses distinct from established arylpiperazine drugs such as Niaprazine.

Quote Request

Request a Quote for Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.